1-methyl-6-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,6-dihydropyridazine-3-carboxamide
Description
1-methyl-6-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridazine core fused with a thiophene-substituted 1,2,4-oxadiazole moiety. Its structural complexity arises from the integration of heterocyclic systems, which are common in bioactive molecules targeting kinases, proteases, and other enzymatic pathways. The compound’s design emphasizes enhanced solubility and target binding via the oxadiazole linker and aromatic thiophene group, as seen in analogous drug candidates .
Properties
IUPAC Name |
1-methyl-6-oxo-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-24-17(25)9-8-14(22-24)19(26)20-13-6-3-2-5-12(13)11-16-21-18(23-27-16)15-7-4-10-28-15/h2-10H,11H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIUFCMIYSHNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-6-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic derivative of the dihydropyridazine class, characterized by its unique structural features that include a thiophene ring and an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 386.45 g/mol. The presence of diverse functional groups suggests a multifaceted interaction profile with biological targets.
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit a range of biological activities, particularly in anticancer applications. A study highlighted that various 1,2,4-oxadiazole derivatives show cytotoxic effects against multiple cancer cell lines, including cervical (HeLa), colon (Caco-2), and lung adenocarcinoma cells .
The specific compound under discussion has not been extensively studied in isolation; however, its structural analogs have demonstrated significant activity. For instance, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This suggests that the compound may also possess similar anticancer properties.
Antimicrobial Activity
The biological evaluation of compounds containing the oxadiazole moiety has revealed promising antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit various bacterial strains and exhibit antifungal activity . The compound's structure may allow it to interact with bacterial cell membranes or intracellular targets, enhancing its efficacy against pathogens.
The mechanism through which such compounds exert their biological effects often involves interactions with key enzymes or receptors. For example, oxadiazole derivatives have been shown to inhibit human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), both of which are critical in cellular regulation and cancer progression .
Case Study 1: Antitumor Activity
A derivative structurally related to the compound exhibited potent antitumor activity against various human tumor cell lines. Notably, it demonstrated high selectivity against renal cancer cells with an IC50 value as low as 1.143 µM . This finding underscores the potential for developing targeted therapies based on the compound's structure.
Case Study 2: Antimicrobial Efficacy
In another study focusing on thiazole derivatives, compounds similar to those containing the oxadiazole ring were evaluated for their antibacterial properties. Results indicated significant inhibition against Gram-positive bacteria at concentrations much lower than traditional antibiotics . This suggests that modifications to the original structure could yield compounds with enhanced antimicrobial profiles.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Pathogen |
|---|---|---|
| Antitumor | 1.143 | Renal Cancer |
| Anticancer | 92.4 | Various Tumor Lines |
| Antimicrobial | <15.6 | Gram-positive Bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with two structurally related molecules:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
In contrast, the thiazole-carboxamide in lacks fused bicyclic systems, reducing steric hindrance but possibly limiting target affinity.
Substituent Effects :
- The thiophen-2-yl group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites compared to the thiophen-3-yl isomer in , which alters electronic distribution .
- The oxadiazole linker in the target compound improves metabolic stability over the tosyl group in , which is prone to enzymatic cleavage.
The compound in demonstrated moderate enantioselectivity in synthesis (e:r > 90:10) but lacks reported biological data, limiting direct comparisons .
Research Findings and Mechanistic Insights
- Synthetic Feasibility : The target compound’s synthesis likely follows multi-step protocols similar to , involving cyclocondensation and coupling reactions. However, the oxadiazole-methylphenyl group may require specialized coupling agents (e.g., EDC/HOBt).
- ADMET Profile : Predicted moderate blood-brain barrier penetration (LogBB: −0.5) due to oxadiazole hydrophobicity, contrasting with the more polar thiazole-carboxamide in .
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for preparing 1-methyl-6-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,6-dihydropyridazine-3-carboxamide?
- Methodological Answer : The synthesis typically involves sequential condensation and substitution reactions. For example:
Core Formation : Construct the dihydropyridazine ring via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic conditions .
Oxadiazole Introduction : React thiophene-2-carboxylic acid hydrazide with a nitrile precursor (e.g., 2-((chloromethyl)phenyl) derivatives) in the presence of a dehydrating agent (e.g., POCl₃) to form the 1,2,4-oxadiazole moiety .
Coupling Reactions : Use peptide coupling reagents (e.g., EDC/HOBt) to link the dihydropyridazine core to the oxadiazole-containing aryl group .
- Key Considerations : Optimize reaction temperatures (e.g., 80–120°C for cyclization) and solvent polarity (e.g., DMF for polar intermediates) to improve yields.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the thiophene (δ 6.8–7.5 ppm) and dihydropyridazine (δ 2.5–3.5 ppm for methyl groups; δ 5.5–6.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z ~450–500 for the parent ion) and fragmentation patterns indicative of the oxadiazole-thiophene linkage .
- Validation : Compare spectral data with structurally analogous compounds (e.g., pyridazine-carboxamides with oxadiazole substituents) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
Standardize Assay Conditions : Control variables like buffer pH (e.g., 7.4 for physiological relevance), incubation time (e.g., 24–48 hours), and solvent purity (use DMSO with <0.1% water) .
Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .
Structural Confirmation : Re-characterize batch purity via HPLC (>95%) to rule out degradation products affecting bioactivity .
- Case Study : If IC₅₀ values for a kinase target vary, perform crystallography or molecular docking to verify binding mode consistency with the oxadiazole-thiophene pharmacophore .
Q. What computational strategies are effective for optimizing the compound’s structure to enhance binding affinity to a target protein (e.g., GSK-3β)?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole ring (hydrogen bond acceptor) and kinase active-site residues (e.g., Lys85 in GSK-3β) .
QSAR Modeling : Train models on analogs (e.g., pyridazine-carboxamides with varied substituents) to predict logP and polar surface area effects on permeability .
MD Simulations : Run 100-ns trajectories to assess stability of the dihydropyridazine core in aqueous vs. lipid bilayer environments .
- Synthetic Follow-Up : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance binding entropy without compromising solubility .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the role of the thiophene-oxadiazole moiety in antimicrobial activity?
- Methodological Answer :
Analog Synthesis : Prepare derivatives with (a) thiophene replaced by furan/pyrrole and (b) oxadiazole replaced by triazole .
Biological Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).
Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features (e.g., logD, H-bond donors) with activity .
- Key Insight : Thiophene’s sulfur atom may enhance membrane penetration via hydrophobic interactions, while the oxadiazole improves target binding .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/EC₉₀ .
- Error Handling : Apply bootstrap resampling (n=1000 iterations) to estimate confidence intervals for IC₅₀ values .
- Outlier Detection : Use Grubbs’ test (α=0.05) to identify and exclude anomalous replicates .
Q. How should researchers address low yield in the final coupling step of the synthesis?
- Methodological Answer :
Reagent Optimization : Test alternative coupling agents (e.g., HATU vs. EDC) and bases (e.g., DIPEA vs. NEt₃) .
Solvent Screening : Evaluate polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reaction efficiency .
Microwave Assistance : Reduce reaction time (e.g., 30 minutes at 100°C) to minimize side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
